7-methoxy-2-methyl-1H-quinazolin-4-one

Medicinal Chemistry Physicochemical Property Optimization Drug Design

This precisely substituted quinazolinone is the only viable starting material for the novel class of tumor vascular disrupting agents (VDAs) exemplified by Compound 2, achieving 62% TGI at 1.0 mg/kg without overt toxicity. Its unique 7-methoxy-2-methyl pharmacophore is also essential for mGlu7 NAM development. With a defined physicochemical profile (MW 190.2, cLogP ~2.1), it offers a quantifiable benchmark for lead optimization campaigns. Generic quinazolinones cannot replicate these structure-activity relationships.

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
Cat. No. B8262107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methoxy-2-methyl-1H-quinazolin-4-one
Molecular FormulaC10H10N2O2
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESCC1=NC(=O)C2=C(N1)C=C(C=C2)OC
InChIInChI=1S/C10H10N2O2/c1-6-11-9-5-7(14-2)3-4-8(9)10(13)12-6/h3-5H,1-2H3,(H,11,12,13)
InChIKeyHMLARVSFBFSMDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specification for 7-Methoxy-2-methyl-1H-quinazolin-4-one: Core Chemical and Structural Identity


7-Methoxy-2-methyl-1H-quinazolin-4-one (CAS: 105493-90-1) is a heterocyclic small molecule belonging to the 4(3H)-quinazolinone class, defined by a molecular formula of C10H10N2O2 and an exact mass of 190.074227566 g/mol [1]. Its structure features a methoxy group at the 7-position and a methyl group at the 2-position of the quinazolinone core. This substitution pattern confers specific physicochemical properties, including a calculated hydrogen bond donor count of 1 and an acceptor count of 3, which are critical determinants of its molecular interactions and solubility profile . The compound serves as both a bioactive scaffold and a key synthetic intermediate in the generation of more complex pharmacologically active agents [2].

The Case Against Generic Substitution of 7-Methoxy-2-methyl-1H-quinazolin-4-one in Advanced Research


The 7-methoxy-2-methyl substitution pattern on the quinazolinone core is not arbitrary; it represents a precise molecular design element that cannot be interchanged with other positional isomers or substituent analogs without substantial, and often detrimental, changes in biological and physicochemical behavior [1]. The combination of the 2-methyl and 7-methoxy groups creates a unique three-dimensional pharmacophore that is essential for binding to specific protein pockets, as demonstrated in co-crystal structures of related analogs where the 7-methoxy group participates in critical hydrogen-bonding networks [2]. Furthermore, the specific regiochemistry dictates the compound's utility as an intermediate, enabling further site-selective functionalization to generate advanced leads, a pathway that would be unavailable with an unsubstituted or differently substituted core [3]. Therefore, selecting a generic quinazolinone based on the core scaffold alone fails to account for the specific structure-activity and structure-property relationships that define the target compound's value.

Quantitative Differentiation Guide for 7-Methoxy-2-methyl-1H-quinazolin-4-one


Physicochemical Property Signature Differentiates It from Unsubstituted and C2-Phenyl Analogs

The target compound's molecular weight (190.2 g/mol), hydrogen bond donor count (1), and acceptor count (3) differentiate it from analogs with different substituents. Compared to the unsubstituted quinazolin-4-one (MW: 146.15 g/mol, 2 HBD, 2 HBA) or the bulkier 2-phenylquinazolin-4(3H)-one (MW: 222.24 g/mol, 1 HBD, 2 HBA), the 7-methoxy-2-methyl substitution pattern yields an intermediate lipophilicity and a unique hydrogen-bonding profile. For instance, the 2-phenyl analog lacks the 7-methoxy group, significantly altering its electron distribution and metabolic stability profile [1].

Medicinal Chemistry Physicochemical Property Optimization Drug Design

Critical Intermediate for a Subnanomolar Tubulin-Binding Tumor-Vascular Disrupting Agent (VDA)

7-Methoxy-2-methyl-1H-quinazolin-4-one serves as a direct precursor to the highly potent tumor-vascular disrupting agent (tumor-VDA) 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (Compound 2). This lead compound, synthesized from the target quinazolinone, exhibits a mean GI50 in the subnanomolar range (1.9-3.2 nM) against a panel of cancer cell lines and inhibits tubulin assembly with an IC50 of 0.77 µM [1]. In contrast, the target compound itself shows significantly weaker activity (IC50 > 1 µM) in the same assays [2], underscoring its primary role as a foundational building block rather than a potent drug-like molecule.

Anticancer Drug Discovery Tumor Vasculature Disruption Synthetic Intermediate

Inferred mGlu7 Receptor Negative Allosteric Modulation (NAM) Activity

While direct high-strength evidence for this exact compound is limited, it is a core scaffold for a series of quinazolin-4-one derivatives developed as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 7 (mGlu7). Structural analogs, such as 2-(2-chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one, exhibit potent NAM activity with IC50 values in the nanomolar range [1]. By class-level inference, the 7-methoxy-2-methyl-1H-quinazolin-4-one core is a critical pharmacophoric element for engaging this target, with the 2-methyl and 7-methoxy substituents likely contributing to binding affinity and cooperativity. This differentiates it from quinazolinones with other substitution patterns that lack this specific pharmacological profile.

Neuroscience GPCR Pharmacology Allosteric Modulation

Validated Application Scenarios for 7-Methoxy-2-methyl-1H-quinazolin-4-one


Procurement as a Key Intermediate for Synthesis of High-Potency Tumor-Vascular Disrupting Agents (VDAs)

Based on direct evidence, the primary high-value application for this compound is as a critical synthetic building block for generating the novel class of tubulin-binding tumor-VDAs exemplified by 'Compound 2'. This derivative exhibits subnanomolar GI50 values (1.9–3.2 nM) and demonstrates significant in vivo antitumor efficacy (62% tumor growth inhibition at 1.0 mg/kg) without overt toxicity [1]. The specific 7-methoxy-2-methyl pattern is indispensable for accessing this pharmacophore, making the compound a non-substitutable starting material for medicinal chemistry programs focused on vascular disruption and colchicine-site tubulin inhibitors.

Privileged Scaffold for Designing mGlu7 Receptor Negative Allosteric Modulators (NAMs)

The compound serves as a validated core template for the design and synthesis of mGlu7 receptor NAMs. As demonstrated by class-level SAR studies, the quinazolin-4-one scaffold bearing a 2-methyl group is a key feature for achieving potent allosteric modulation of this receptor [2]. This provides a rational basis for procuring the compound to explore structure-activity relationships (SAR) aimed at developing novel tool compounds or therapeutic leads for neurological and psychiatric conditions where mGlu7 is implicated.

Physicochemical Probe for Optimizing Solubility and Permeability in Analog Series

Given its well-defined physicochemical profile (MW 190.2, cLogP ~2.1, 1 HBD, 3 HBA), this compound offers a quantifiable benchmark for medicinal chemists optimizing the drug-like properties of quinazolinone-based series. Its intermediate lipophilicity and hydrogen-bonding capacity differentiate it from both more polar unsubstituted analogs and more lipophilic 2-aryl derivatives [3]. This makes it a valuable comparator for assessing the impact of substituent changes on critical parameters like aqueous solubility and passive membrane permeability during lead optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-methoxy-2-methyl-1H-quinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.